

A Technical Guide to the Sensory Properties of 4-Phenylbutane-2-thiol

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Compound of Interest		
Compound Name:	4-Phenylbutane-2-thiol	
Cat. No.:	B15270998	Get Quote

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the sensory properties of **4-Phenylbutane-2-thiol**. Extensive literature searches have revealed a notable absence of specific sensory data (odor, taste, and threshold values) for this particular aromatic thiol. This document, therefore, provides a comprehensive overview of the predicted sensory profile of **4-Phenylbutane-2-thiol** based on the known characteristics of structurally related compounds and the general class of aromatic thiols. Furthermore, it details the standardized experimental protocols that would be employed for a thorough sensory evaluation of a novel thiol compound, including Gas Chromatography-Olfactometry (GC-O), sensory panel assessments, and taste threshold determinations. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of flavor chemistry, sensory science, and drug development who may be working with or developing compounds containing the **4-Phenylbutane-2-thiol** moiety.

Introduction to 4-Phenylbutane-2-thiol and Aromatic Thiols

4-Phenylbutane-2-thiol is an aromatic thiol with the chemical formula C₁₀H₁₄S. Aromatic thiols are a class of organic sulfur compounds known for their potent and often pungent aromas. Due to their extremely low odor detection thresholds, they can significantly impact the flavor and aroma profiles of various substances, even at trace concentrations[1][2]. While many thiols are associated with unpleasant odors, such as those resembling garlic or rotten eggs, others can



impart desirable notes, including fruity, roasted, or savory characteristics[1]. The sensory properties of a specific thiol are determined by its unique molecular structure.

Currently, there is no publicly available scientific literature detailing the specific odor, taste, or sensory threshold of **4-Phenylbutane-2-thiol**. However, based on its structure—a phenyl group separated from a secondary thiol by a two-carbon chain—it is possible to hypothesize its potential sensory characteristics. The presence of the phenyl group suggests the potential for complex aromatic notes, while the thiol group is a strong indicator of a potent, sulfurous character.

Predicted Sensory Profile

Given the lack of direct sensory data for **4-Phenylbutane-2-thiol**, the following table summarizes the sensory properties of a structurally related, albeit different, compound to provide a contextual reference. It is crucial to note that the substitution of a hydroxyl group with a thiol group typically results in a significant change in odor character and a dramatic decrease in the odor threshold.

Compound Name	Chemical Structure	Odor Profile	Taste Profile	Odor Threshold	Citation
4-Phenyl-2- butanol	C10H14O	Floral, Fruity, Herbaceous	Not specified	Not specified	[3]
4- Phenylbutane -2-thiol	C10H14S	Unknown (Predicted: Potentially complex, sulfurous, possibly with roasted, meaty, or rubbery notes)	Unknown	Unknown (Predicted: Low ng/L to µg/L range)	N/A



Standardized Experimental Protocols for Sensory Analysis

To determine the sensory properties of a novel compound such as **4-Phenylbutane-2-thiol**, a series of standardized experimental protocols would be employed. These are detailed below.

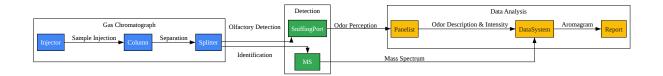
Odor Profile and Potency Assessment: Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify odor-active compounds in a volatile sample[3][4][5][6]. The method separates volatile compounds, and a trained sensory panelist, acting as a detector, sniffs the effluent from the gas chromatograph to describe the odor of each eluting compound.

Methodology:

- Sample Preparation: A solution of **4-Phenylbutane-2-thiol** in a suitable solvent (e.g., ethanol or diethyl ether) is prepared.
- Gas Chromatographic Separation: The sample is injected into a gas chromatograph equipped with a capillary column appropriate for separating volatile sulfur compounds.
- Effluent Splitting: The column effluent is split between a chemical detector (e.g., a mass spectrometer for identification) and a sniffing port.
- Olfactometric Detection: A trained panelist sniffs the effluent from the sniffing port and records the retention time and a descriptor for each odor detected.
- Odor Potency Measurement: The potency of the odor can be assessed using methods such as Aroma Extract Dilution Analysis (AEDA), where the sample is serially diluted and reanalyzed until no odor is detected[4]. The highest dilution at which an odor is perceived corresponds to the flavor dilution (FD) factor, indicating the potency of the odorant.





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Caption: Gas Chromatography-Olfactometry (GC-O) Workflow.

Taste Profile and Threshold Determination

Determining the taste profile and threshold involves sensory panels tasting the compound in a controlled manner.

3.2.1. Taste Profile Evaluation

A trained sensory panel would be used to develop a descriptive profile of the taste of **4-Phenylbutane-2-thiol**.

Methodology:

- Panelist Training: A panel of 8-12 individuals is trained to identify and scale the intensity of basic tastes (sweet, sour, salty, bitter, umami) and other relevant flavor attributes[7][8].
- Sample Preparation: Solutions of **4-Phenylbutane-2-thiol** at various concentrations in a neutral base (e.g., deionized water or a simple food matrix) are prepared.
- Sensory Evaluation: Panelists taste the samples and rate the intensity of each taste and flavor attribute on a structured scale (e.g., a 15-point scale)[7]. Palate cleansers like unsalted crackers and distilled water are used between samples[7].







 Data Analysis: The intensity ratings are averaged across panelists to generate a quantitative descriptive profile of the compound's taste.

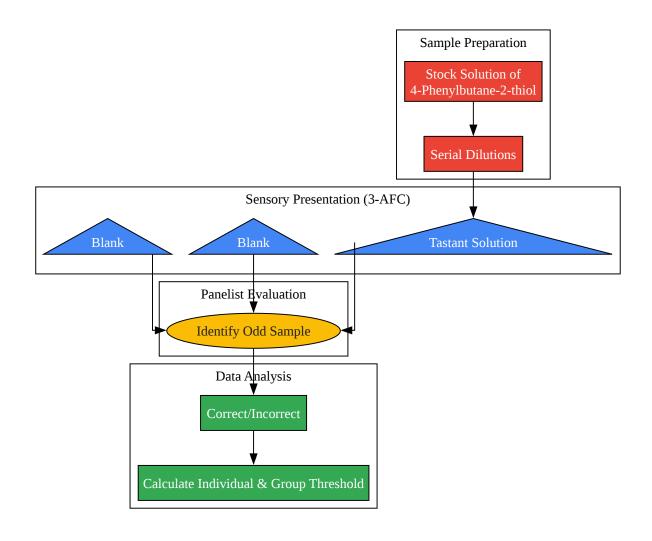
3.2.2. Taste Threshold Determination

The detection and recognition thresholds for taste are determined using forced-choice methods to minimize bias[9][10][11][12].

Methodology:

- Ascending Forced-Choice Method (ASTM E679):
 - Panelists are presented with a series of sample sets, each containing three samples (two are blanks, and one contains the tastant at a specific concentration)[10].
 - The concentrations are presented in an ascending order.
 - The panelist's task is to identify the "odd" sample in each set.
 - The individual threshold is calculated as the geometric mean of the last missed concentration and the first correctly identified concentration in a row[10].
 - The group threshold is the geometric mean of the individual thresholds.





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Caption: Taste Threshold Determination Workflow (3-AFC Method).

Signaling Pathways

The specific signaling pathways for the sensory perception of **4-Phenylbutane-2-thiol** are unknown. Olfactory signaling for thiols, like other odorants, involves the binding of the molecule



to specific G-protein coupled receptors (GPCRs) in the olfactory epithelium. This initiates a downstream signaling cascade leading to the perception of smell. Taste perception would likely be mediated by taste receptors on the tongue, although the specific receptors for thiols are not well-characterized and may involve multiple receptor types, including those for bitter and umami tastes.

Conclusion

While direct sensory data for **4-Phenylbutane-2-thiol** is not currently available, this technical guide provides a framework for understanding its potential sensory properties based on the characteristics of aromatic thiols. The potent nature of thiols suggests that **4-Phenylbutane-2-thiol** is likely to be a powerful odorant with a low detection threshold. The detailed experimental protocols outlined in this guide provide a clear path for the comprehensive sensory evaluation of this and other novel flavor compounds. Such evaluations are critical for the successful application of new molecules in the food, fragrance, and pharmaceutical industries.

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